molecular formula C15H17F2NO3 B14068276 Tert-butyl 3-(2,4-difluorobenzoyl)azetidine-1-carboxylate

Tert-butyl 3-(2,4-difluorobenzoyl)azetidine-1-carboxylate

Cat. No.: B14068276
M. Wt: 297.30 g/mol
InChI Key: FKXUGJLTBUVAQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(2,4-difluorobenzoyl)azetidine-1-carboxylate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an azetidine ring, a tert-butyl ester group, and a difluorobenzoyl moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2,4-difluorobenzoyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with difluorobenzoyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common bases used in this reaction include triethylamine and pyridine. The reaction is usually conducted at low temperatures to prevent side reactions and to achieve high yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is purified using standard techniques such as recrystallization and chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2,4-difluorobenzoyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-(2,4-difluorobenzoyl)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2,4-difluorobenzoyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(2,4-difluorobenzoyl)azetidine-1-carboxylate is unique due to the presence of the difluorobenzoyl group, which imparts distinct chemical and biological properties. This compound exhibits enhanced stability and reactivity compared to its analogs, making it a valuable tool in various research applications .

Properties

Molecular Formula

C15H17F2NO3

Molecular Weight

297.30 g/mol

IUPAC Name

tert-butyl 3-(2,4-difluorobenzoyl)azetidine-1-carboxylate

InChI

InChI=1S/C15H17F2NO3/c1-15(2,3)21-14(20)18-7-9(8-18)13(19)11-5-4-10(16)6-12(11)17/h4-6,9H,7-8H2,1-3H3

InChI Key

FKXUGJLTBUVAQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(=O)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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